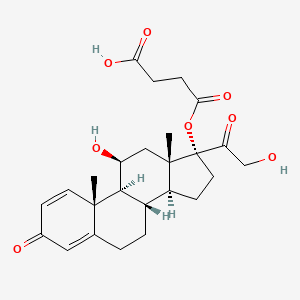
Prednisolone 17-hemisuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prednisolone 17-hemisuccinate is a useful research compound. Its molecular formula is C25H32O8 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Clinical Applications
Indications:
Prednisolone 17-hemisuccinate is indicated for several medical conditions, including:
- Anaphylaxis: It is used to manage severe allergic reactions by reducing inflammation and suppressing the immune response.
- Asthma: The compound helps in controlling acute asthma exacerbations by reducing airway inflammation.
- Edema: It is effective in treating edema associated with various conditions, including nephrotic syndrome.
- Organ Rejection: Used in transplant patients to prevent organ rejection by suppressing the immune response against the transplanted organ.
- Autoimmune Disorders: It plays a role in managing autoimmune conditions such as lupus and rheumatoid arthritis.
Pharmacological Properties
Mechanism of Action:
this compound exerts its effects primarily through glucocorticoid receptor activation, leading to:
- Inhibition of pro-inflammatory cytokines.
- Suppression of immune cell proliferation.
- Reduction of vascular permeability, which decreases edema.
Pharmacokinetics:
The pharmacokinetic profile of this compound allows for rapid absorption and onset of action, making it suitable for acute situations where immediate intervention is necessary.
Analytical Methods for Assessment
Recent studies have developed analytical techniques to quantify this compound in pharmaceutical preparations. A validated High-Performance Liquid Chromatography (HPLC) method has been established, demonstrating high sensitivity and specificity for this compound.
Table 1: HPLC Method Validation Parameters
| Parameter | Value |
|---|---|
| Linearity | R² > 0.999 |
| Repeatability (RSD%) | ≤ 3.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 25 |
This method allows for accurate determination of prednisolone levels in various formulations, ensuring quality control in pharmaceutical manufacturing.
Case Studies and Research Findings
Several case studies highlight the efficacy and safety of this compound in clinical settings:
- Case Study on Asthma Management: A clinical trial demonstrated that patients receiving this compound showed significant improvement in lung function and reduction in asthma symptoms compared to those on placebo.
- Organ Transplantation: In a cohort study involving kidney transplant recipients, the use of this compound significantly reduced the incidence of acute rejection episodes without increasing adverse effects.
Future Directions and Research Opportunities
Ongoing research focuses on optimizing dosing regimens and exploring combination therapies that include this compound for enhanced therapeutic outcomes. Additionally, studies are investigating its potential applications in other inflammatory conditions and chronic diseases.
Propriétés
Formule moléculaire |
C25H32O8 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
4-[[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32O8/c1-23-9-7-15(27)11-14(23)3-4-16-17-8-10-25(19(29)13-26,33-21(32)6-5-20(30)31)24(17,2)12-18(28)22(16)23/h7,9,11,16-18,22,26,28H,3-6,8,10,12-13H2,1-2H3,(H,30,31)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 |
Clé InChI |
WUSLRIWRQWFDAV-CGVGKPPMSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)OC(=O)CCC(=O)O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canonique |
CC12CC(C3C(C1CCC2(C(=O)CO)OC(=O)CCC(=O)O)CCC4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















